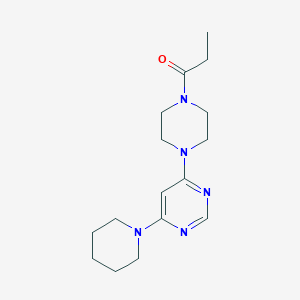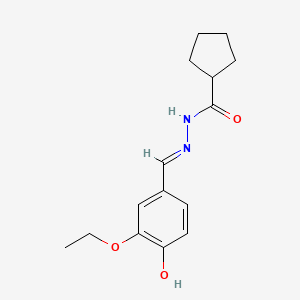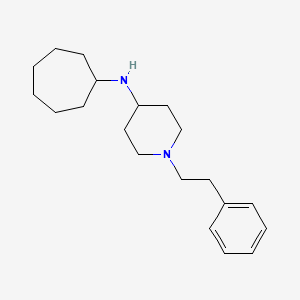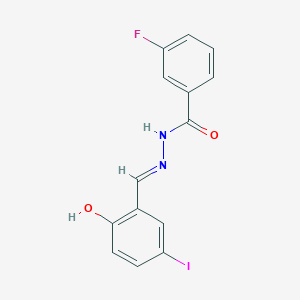
4-(1-piperidinyl)-6-(4-propionyl-1-piperazinyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-piperidinyl)-6-(4-propionyl-1-piperazinyl)pyrimidine is a chemical compound that has gained attention in the field of medicinal chemistry due to its potential applications in drug development. This compound belongs to the class of pyrimidine derivatives and has a unique structure that makes it an attractive candidate for various scientific research applications.
Mecanismo De Acción
The exact mechanism of action of 4-(1-piperidinyl)-6-(4-propionyl-1-piperazinyl)pyrimidine is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways involved in cell proliferation, apoptosis, and inflammation. The compound has been shown to inhibit the activity of various kinases such as Akt and ERK, which are involved in cell survival and proliferation. It has also been found to activate the p38 MAPK pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
4-(1-piperidinyl)-6-(4-propionyl-1-piperazinyl)pyrimidine has been shown to exhibit various biochemical and physiological effects. The compound has been found to induce apoptosis in cancer cells by activating caspases and inhibiting the expression of anti-apoptotic proteins. It has also been shown to inhibit cell proliferation by inducing cell cycle arrest at the G1 phase. Additionally, the compound has been found to inhibit the replication of viruses by inhibiting the activity of viral enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-(1-piperidinyl)-6-(4-propionyl-1-piperazinyl)pyrimidine in lab experiments is its broad range of pharmacological activities. The compound has been shown to exhibit antitumor, antiviral, and anti-inflammatory properties, making it a versatile tool for various scientific research applications. Additionally, the compound is relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of using this compound in lab experiments is its potential toxicity. The compound has been shown to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 4-(1-piperidinyl)-6-(4-propionyl-1-piperazinyl)pyrimidine. One area of research is the development of novel derivatives with improved pharmacological properties. Another area of research is the elucidation of the exact mechanism of action of the compound, which may lead to the development of more specific and effective drugs. Additionally, the compound may be studied for its potential applications in other fields such as agriculture and environmental science. Overall, 4-(1-piperidinyl)-6-(4-propionyl-1-piperazinyl)pyrimidine is a promising compound with many potential applications in scientific research.
Métodos De Síntesis
The synthesis of 4-(1-piperidinyl)-6-(4-propionyl-1-piperazinyl)pyrimidine involves the reaction of 4-cyano-6-propionylpyrimidine with piperidine and subsequent acylation with propionyl chloride in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as dichloromethane or ethanol. The resulting product is then purified by column chromatography to obtain the pure compound.
Aplicaciones Científicas De Investigación
4-(1-piperidinyl)-6-(4-propionyl-1-piperazinyl)pyrimidine has been extensively studied for its potential applications in drug development. It has been found to exhibit various pharmacological activities such as antitumor, antiviral, and anti-inflammatory properties. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to inhibit the replication of viruses such as HIV and herpes simplex virus. Additionally, the compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
1-[4-(6-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O/c1-2-16(22)21-10-8-20(9-11-21)15-12-14(17-13-18-15)19-6-4-3-5-7-19/h12-13H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZBCAXRGVHLXFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=NC=NC(=C2)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Piperidinyl)-6-(4-propionyl-1-piperazinyl)pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[1-(4-chlorophenyl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5978326.png)

![2-(3-pyridinyl)-N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}acetamide](/img/structure/B5978335.png)
![ethyl 1-[(5-acetyl-3-thienyl)methyl]-3-(2-phenoxyethyl)-3-piperidinecarboxylate](/img/structure/B5978336.png)
![6-bromo-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2-(3-ethoxyphenyl)-4-quinolinecarboxamide](/img/structure/B5978341.png)
![ethyl 2-[(2-bromo-5-{[(4-chlorophenyl)sulfonyl]amino}benzoyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B5978349.png)
![N-[2-(dimethylamino)ethyl]-3-[1-(propylsulfonyl)-4-piperidinyl]propanamide](/img/structure/B5978357.png)

![N,8-dimethyl-3-[(4-methyl-1-piperidinyl)methyl]-N-(2-phenylethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5978372.png)
![N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-2-methylbenzamide](/img/structure/B5978387.png)
![2-methyl-7-[(2,5,7-trimethylquinolin-4-yl)carbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B5978389.png)
![2-[(4-fluorophenyl)amino]-6-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-4(3H)-pyrimidinone](/img/structure/B5978392.png)
![2-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-7-(2,2-dimethylpropyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5978394.png)
